Isopropylidene (hydroxyimino)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C6H7NO5. It is a heterocyclic compound with a core structure consisting of four carbon atoms and two oxygen atoms. This compound is known for its applications in organic synthesis, particularly in the formation of multiple carbon-carbon bonds due to its adequate acidity and steric rigidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The original synthesis of 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . An alternative synthesis method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production methods for this compound typically follow the synthetic routes mentioned above, with optimizations for large-scale production. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Medicine: It is involved in the synthesis of bioactive molecules and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione exerts its effects involves the stabilization of its anion form through resonance. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge on the corresponding oxygen . This resonance stabilization makes the compound highly reactive and suitable for various chemical transformations.
Comparison with Similar Compounds
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione is similar to compounds like dimedone and barbituric acid in terms of its acidity and reactivity . it is unique due to its specific structure and the stability of its anion form. Other similar compounds include:
Dimedone: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Barbituric Acid: Used in the synthesis of barbiturates and other pharmaceuticals.
Dimethyl Malonate: Used as an intermediate in organic synthesis and in the production of various chemicals.
These comparisons highlight the uniqueness of 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione in terms of its structure and reactivity.
Properties
CAS No. |
81539-54-0 |
---|---|
Molecular Formula |
C6H7NO5 |
Molecular Weight |
173.12 g/mol |
IUPAC Name |
5-hydroxyimino-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C6H7NO5/c1-6(2)11-4(8)3(7-10)5(9)12-6/h10H,1-2H3 |
InChI Key |
SWNMIBMITNARIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=NO)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.